Tim-3-IN-1 -

Tim-3-IN-1

Catalog Number: EVT-14027425
CAS Number:
Molecular Formula: C20H16ClN7O3S
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tim-3-IN-1 involves advanced biochemical techniques focusing on recombinant DNA technology to produce the TIM-3 protein or its derivatives. The methods typically include:

  1. Gene Cloning: The gene encoding TIM-3 is cloned into an expression vector.
  2. Transfection: The vector is introduced into suitable host cells (e.g., HEK293 or CHO cells) using transfection methods.
  3. Protein Expression: The host cells are cultured under conditions that promote the expression of the TIM-3 protein.
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit specific binding properties of TIM-3 to its ligands or tags added during cloning.

Technical details include optimizing culture conditions (temperature, pH, nutrient media) to enhance yield and activity of the produced protein .

Molecular Structure Analysis

The molecular structure of TIM-3 is characterized by several distinct elements:

  • Extracellular Domain: This includes an immunoglobulin variable domain responsible for ligand binding.
  • Mucin Stalk: Rich in glycosylation sites which contribute to its structural stability and function.
  • Transmembrane Domain: Anchors the protein within the cell membrane.
  • Intracellular Tail: Contains conserved tyrosine residues that play roles in signaling pathways.

Data indicates that TIM-3 consists of 281 amino acids with a specific arrangement that allows it to interact with ligands effectively . The structure has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy.

Chemical Reactions Analysis

TIM-3 participates in several biochemical interactions that can be classified as follows:

  1. Ligand Binding: The primary chemical reaction involves the binding of galectin-9 to the IgV domain of TIM-3. This interaction triggers downstream signaling pathways leading to T cell apoptosis.
  2. Signal Transduction: Upon ligand binding, conformational changes occur in TIM-3 that activate intracellular signaling cascades involving proteins like human leukocyte antigen-B-associated transcript 3 (BAT3).
  3. Immune Modulation: The binding of phosphatidylserine and other ligands can alter immune cell activity, promoting either activation or inhibition depending on the context .

Technical details regarding these reactions often involve studying kinetics and affinity through surface plasmon resonance or enzyme-linked immunosorbent assays.

Mechanism of Action

The mechanism of action for Tim-3-IN-1 primarily revolves around its role as an immune checkpoint:

  1. Ligand Interaction: When galectin-9 binds to TIM-3 on T cells, it induces apoptosis through caspase activation pathways.
  2. Cytokine Modulation: TIM-3 signaling influences cytokine production by modulating pathways such as NF-kB, which controls inflammatory responses.
  3. T Cell Exhaustion: Prolonged engagement of TIM-3 by its ligands leads to T cell exhaustion characterized by reduced effector function and increased expression of inhibitory receptors .

Data from various studies suggest that targeting TIM-3 can restore T cell function in cancer therapy.

Physical and Chemical Properties Analysis

The physical properties of Tim-3-IN-1 include:

Chemical properties involve:

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature variations.

Analyses often involve spectroscopic methods (UV-vis spectroscopy) to assess purity and concentration .

Applications

Tim-3-IN-1 has several scientific applications:

  1. Cancer Immunotherapy: As an immune checkpoint inhibitor, it is being investigated for its potential to enhance anti-tumor responses when combined with other therapies.
  2. Autoimmune Diseases: Targeting TIM-3 may help restore immune balance in conditions like lupus or rheumatoid arthritis by modulating T cell activity.
  3. Sepsis Treatment: Research indicates potential therapeutic roles in managing sepsis through modulation of immune responses .
Introduction to TIM-3 as an Immune Checkpoint Target

Role of TIM-3 in Immune Regulation and Tumor Microenvironment Dynamics

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor expressed on multiple immune cells, including T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), macrophages, and monocytes [1] [8] [10]. Structurally, TIM-3 is a type I transmembrane protein featuring:

  • An N-terminal immunoglobulin variable (IgV) domain with unique structural elements like the FG-CC' loop and N-linked glycosylation sites
  • A mucin stalk domain rich in proline, serine, and threonine residues
  • A transmembrane domain
  • A cytoplasmic tail containing tyrosine phosphorylation motifs [1] [8] [10]

TIM-3 interacts with four primary ligands in the tumor microenvironment (TME), each triggering distinct immunosuppressive pathways:

  • Galectin-9 (Gal-9): Binding induces Th1 cell apoptosis via intracellular calcium flux and suppresses Th1/Th17 responses [1] [8].
  • Phosphatidylserine (PtdSer): Facilitates recognition and clearance of apoptotic cells ("efferocytosis"), contributing to immune tolerance [1] [8].
  • High Mobility Group Box 1 (HMGB1): Prevents nucleic acid uptake by dendritic cells, inhibiting Toll-like receptor (TLR)-mediated innate immune activation [1] [8].
  • Carcinoembryonic Antigen Cell Adhesion Molecule 1 (CEACAM1): Forms homodimers or heterodimers with TIM-3 to suppress T-cell effector functions [1] [8] [10].

Table 1: TIM-3 Ligands and Their Immunological Functions in the TME

LigandBinding Site on TIM-3Primary Immune Consequences
Galectin-9N-linked glycans in IgV domainT-cell apoptosis, Th1/Th17 suppression
PhosphatidylserineFG-CC' loop in IgV domainEfferocytosis, tolerance induction
HMGB1FG-CC' loop in IgV domainInhibition of nucleic acid sensing, suppressed innate immunity
CEACAM1FG-CC' loop in IgV domainT-cell exhaustion, enhanced immunosuppressive signaling

In the TME, chronic antigen exposure drives co-expression of TIM-3 with other checkpoints like PD-1 on T cells, marking a state of terminal exhaustion characterized by loss of effector functions (e.g., reduced IFN-γ, TNF-α production) and proliferative capacity [1] [6] [10]. Beyond T cells, TIM-3 on tumor-associated macrophages promotes M2 polarization, while on DCs it impairs antigen presentation, collectively establishing an immunosuppressive landscape favoring tumor progression [4] [8].

Rationale for Targeting TIM-3 in Cancer Immunotherapy

TIM-3 represents a compelling therapeutic target in cancer immunotherapy due to several key characteristics:

  • Non-Redundant Function with PD-1: TIM-3 mediates distinct immunosuppressive pathways not overlapping with PD-1. Dual blockade of TIM-3 and PD-1 synergistically enhances T-cell reactivation and antitumor immunity, overcoming limitations of single-agent checkpoint blockade [1] [6] [10].
  • Prognostic Significance: Elevated TIM-3 expression in tumors correlates with advanced disease stage, therapeutic resistance, and poor survival across multiple cancers (e.g., glioblastoma, acute myeloid leukemia, non-small cell lung cancer) [1] [9].
  • Broad Cellular Targets: TIM-3 inhibition impacts diverse immune populations:
  • Reverses CD8⁺ T-cell and NK cell exhaustion
  • Reprograms macrophages from M2 to M1 phenotype
  • Enhances DC cross-presentation and innate immune activation [4] [8] [10]
  • Resistance Mechanism to Anti-PD-1/PD-L1: TIM-3 upregulation is a recognized adaptive resistance mechanism following PD-1/PD-L1 blockade, making it a logical combinatorial target [6] [10].

Table 2: Rationale for TIM-3 Targeting Compared to PD-1

FeatureTIM-3PD-1
Expression on Exhausted T CellsMarks terminal exhaustionMarks intermediate exhaustion
Key LigandsGal-9, PtdSer, HMGB1, CEACAM1PD-L1, PD-L2
Non-T Cell ExpressionMacrophages, DCs, NK cells, Tumor cellsLimited to immune cells
Role in Innate ImmunityDirect inhibition of DC/TLR pathwaysMinimal
Upstream RegulatorsT-bet, IL-27, STAT3PD-1 transcription factors

Preclinical evidence robustly supports TIM-3 blockade. In murine models (e.g., MC38 colon carcinoma), anti-TIM-3 monotherapy significantly reduces tumor growth by enhancing CD8⁺ T-cell and NK cell infiltration and function [3]. Furthermore, TIM-3 inhibition synergizes with chemotherapy, radiotherapy, and targeted therapies by modulating DAMPs (e.g., HMGB1 release) and enhancing antitumor immunity [8].

Limitations of Antibody-Based TIM-3 Inhibition and Emergence of Small-Molecule Inhibitors

While monoclonal antibodies (mAbs) against TIM-3 (e.g., TSR-022, Sym023, MBG453, LY3321367) are in clinical development, they face inherent pharmacological limitations:

  • Poor Tumor Penetration: Large size (∼150 kDa) restricts diffusion into solid tumors, limiting access to TIM-3⁺ cells in dense stroma [5] [7].
  • Ligand-Blocking Specificity Issues: Most mAbs target the FG-CC' loop, primarily blocking PtdSer, CEACAM1, and HMGB1 interactions, but often inadequately disrupt Gal-9 binding due to its distinct binding site on N-linked glycans [8]. LY3321367 partially blocks Gal-9 but lacks complete inhibition [8].
  • Lack of Oral Bioavailability: Require intravenous administration, reducing patient convenience [5] [7].
  • Extended Half-Life: Complicates dose adjustment and management of potential immune-related adverse events [5] [7].
  • Manufacturing Complexity: High production costs compared to small molecules [5] [7].

These constraints have accelerated the development of small-molecule TIM-3 inhibitors like Tim-3-IN-1 (SMI402), identified through virtual screening and structure-based drug design [3] [7]. Small molecules offer distinct advantages:

  • Superior Tissue Penetration: Low molecular weight (<500 Da) enables better diffusion into tumors and access to intracellular targets [5] [7].
  • Oral Bioavailability: Enable flexible dosing regimens and outpatient treatment [5] [7].
  • Modulation of Multiple Ligand Interactions: Potential to target the conserved structural "cleft" within the TIM-3 IgV domain, simultaneously disrupting interactions with Gal-9, PtdSer, HMGB1, and CEACAM1 [3] [7].
  • Favorable Pharmacokinetics: Shorter half-lives allow rapid dose titration [5] [7].
  • Cost-Effectiveness: Simplified synthesis and manufacturing [5] [7].

Table 3: Comparative Profiles of TIM-3 Inhibitor Modalities

PropertyMonoclonal Antibodies (mAbs)Small Molecule Inhibitors (e.g., Tim-3-IN-1)
Molecular Weight∼150 kDa<500 Da
AdministrationIntravenousOral
Tumor PenetrationLimited by size/stromaEnhanced diffusion
Target SpecificityPrimarily FG-CC' loop ligandsPotential for multi-ligand inhibition
Half-LifeDays to weeksHours
Production CostHighRelatively low
Gal-9 Blockade EfficacyPartial/inefficientPotentially superior

Tim-3-IN-1 (SMI402) exemplifies this new generation. It was discovered via virtual screening of the Chemdiv compound library using Molecular Operating Environment (MOE) software, targeting the ligand-binding cleft in the TIM-3 IgV domain [3]. Biochemical analyses confirmed its high-affinity binding to TIM-3, effectively preventing interactions with PtdSer, HMGB1, and CEACAM1. Functionally, SMI402 reinvigorates T-cell function in vitro, enhancing proliferation and cytokine production. In the MC38 syngeneic mouse model, SMI402 treatment significantly inhibits tumor growth, correlating with increased infiltration and functional restoration of CD8⁺ T cells and NK cells within the TME [3]. Its small molecule nature offers potential for combination strategies with other oral immunomodulators or targeted agents.

Properties

Product Name

Tim-3-IN-1

IUPAC Name

N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide

Molecular Formula

C20H16ClN7O3S

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29)

InChI Key

MJDFVGVHKKUOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.